molecular formula C₁₆H₁₇ClO B1140700 2-Chloro(methylphenyl)phenylmethoxy Ethane Ether CAS No. 22135-59-7

2-Chloro(methylphenyl)phenylmethoxy Ethane Ether

Cat. No.: B1140700
CAS No.: 22135-59-7
M. Wt: 260.76
InChI Key:
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Chemical Reactions Analysis

Types of Reactions

2-Chloro(methylphenyl)phenylmethoxy Ethane Ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions may yield various substituted ethers, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

2-Chloro(methylphenyl)phenylmethoxy Ethane Ether is primarily used in proteomics research . Its applications extend to:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro(methylphenyl)phenylmethoxy Ethane Ether involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: An antihistamine with similar structural features.

    Chlorpheniramine: Another antihistamine with a comparable chemical structure.

    Brompheniramine: Shares structural similarities and pharmacological properties.

Uniqueness

2-Chloro(methylphenyl)phenylmethoxy Ethane Ether is unique due to its specific substitution pattern and the presence of both chloro and ether functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

N-chloro-2-[(2-methylphenyl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-13-7-5-6-10-15(13)16(19-12-11-18-17)14-8-3-2-4-9-14/h2-10,16,18H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDYVEHGFAQANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747336, DTXSID101221165
Record name N-{2-[(2-Methylphenyl)(phenyl)methoxy]ethyl}hypochlorous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-84-2, 22135-59-7
Record name N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{2-[(2-Methylphenyl)(phenyl)methoxy]ethyl}hypochlorous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloro-2-[(2-methylphenyl)phenylmethoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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